3-(2-Cyclopropylethynyl)thiophene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8S |
|---|---|
Molecular Weight |
148.23 g/mol |
IUPAC Name |
3-(2-cyclopropylethynyl)thiophene |
InChI |
InChI=1S/C9H8S/c1-2-8(1)3-4-9-5-6-10-7-9/h5-8H,1-2H2 |
InChI Key |
LSPUISNXRNBAJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C#CC2=CSC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 2 Cyclopropylethynyl Thiophene and Its Precursors
Strategies for the Construction of the 3-Substituted Thiophene (B33073) Core
The thiophene moiety is a ubiquitous scaffold in materials science and medicinal chemistry. nih.gov Consequently, a rich variety of methods for its functionalization have been developed. For the synthesis of the target compound, a precursor such as 3-bromothiophene (B43185), 3-iodothiophene (B1329286), or thiophene-3-boronic acid is typically required.
Palladium-catalyzed reactions are powerful tools for forming carbon-carbon bonds, and they represent a cornerstone in the synthesis of substituted aromatic and heteroaromatic systems, including thiophenes. researchgate.net These reactions offer mild conditions and high functional group tolerance.
The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that utilizes a palladium catalyst to join an organoboron compound with an organohalide or triflate. nih.gov In the context of preparing precursors for 3-(2-Cyclopropylethynyl)thiophene, this reaction can be employed to synthesize various 3-aryl or 3-alkyl thiophenes, although it is more commonly used to prepare the bromo- or iodo-thiophene precursors for subsequent alkynylation.
The general approach involves the reaction of a thiophene boronic acid or its ester derivative with an aryl or vinyl halide. Conversely, a 3-halothiophene can be coupled with a different organoboron reagent. The choice of reactants depends on the commercial availability and stability of the starting materials. A typical catalytic system consists of a palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, and a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃) or more sterically demanding biarylphosphines (e.g., SPhos, XPhos) which can be crucial when dealing with challenging substrates. nih.gov A base, such as potassium carbonate or potassium phosphate, is essential for the transmetalation step of the catalytic cycle. nih.govnih.gov The reaction is often performed in a mixture of an organic solvent like dioxane or toluene (B28343) and water. nih.govacs.org
For instance, the synthesis of 2,5-disubstituted thiophenes has been effectively demonstrated using a double Suzuki-Miyaura cross-coupling reaction starting from 2,5-dibromothiophene. nih.gov A similar mono-coupling strategy at the 3-position would yield a suitable precursor. The efficiency of these couplings can be high, with some protocols reporting near-quantitative yields even with low catalyst loadings. acs.org
| Thiophene Substrate | Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Reference |
|---|---|---|---|---|---|---|
| 2-Bromothiophene | Aryl boronic acid | Palladium Catalyst | - | - | - | youtube.com |
| 2,5-Dibromothiophene | Isopropenylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | PPh₃ (as part of catalyst complex) | Various inorganic bases (e.g., K₂CO₃) | 1,4-Dioxane/H₂O | nih.gov |
| 3-Chlorindazole | Phenylboronic acid | Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ | Dioxane/H₂O | nih.gov |
The Sonogashira coupling is the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org While this reaction is the primary method for the final step of the synthesis (see Section 2.2.1), it can also be considered a method for functionalizing the thiophene core. By coupling a 3-halothiophene with a protected acetylene (B1199291), such as trimethylsilylacetylene, one can install an ethynyl (B1212043) group that can be deprotected and further elaborated. scispace.com
The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst (usually CuI) and an amine base like triethylamine (B128534) or piperidine. wikipedia.orgorganic-chemistry.orglibretexts.org The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center, accelerating the reaction and allowing for milder conditions. wikipedia.org However, copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). pitt.edu
Beyond palladium-catalyzed cross-couplings, other classical and modern methods are available for preparing 3-substituted thiophenes.
One of the most fundamental methods involves the lithiation of a 3-halothiophene, such as 3-bromothiophene, using a strong organolithium base like n-butyllithium (n-BuLi). This halogen-lithium exchange generates 3-lithiothiophene, a potent nucleophile. This intermediate can then be reacted with a wide array of electrophiles to install various substituents. researchgate.netchemrxiv.org Care must be taken with temperature control, as 3-lithiothiophene can be unstable and isomerize to the more stable 2-lithiothiophene upon warming. chemrxiv.org
Another approach is the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols. This method allows for the construction of the thiophene ring itself from acyclic precursors. organic-chemistry.orgacs.org The reaction proceeds in good to high yields using a catalytic system of PdI₂ and KI in methanol (B129727) at moderate temperatures. organic-chemistry.orgacs.org By choosing an appropriately substituted 1-mercapto-3-yn-2-ol, a thiophene with a desired substitution pattern can be obtained.
More recently, direct C-H functionalization has emerged as a powerful, atom-economical strategy. nih.govacs.org These methods bypass the need to pre-functionalize the thiophene ring with a halide or organometallic group. For example, palladium-catalyzed direct C-H arylation can selectively introduce aryl groups at the 2- or 5-positions of a 3-substituted thiophene. acs.org While direct C-H alkynylation is more pertinent to the second phase of the synthesis (see Section 2.2.1), it underscores the trend towards more efficient synthetic routes.
Palladium-Catalyzed Cross-Coupling Approaches to Substituted Thiophenes
Incorporation of the 2-Cyclopropylethynyl Moiety
The key transformation in the synthesis of the title compound is the formation of the carbon-carbon bond between the C3 position of the thiophene ring and the ethynyl group of cyclopropylacetylene (B33242). This is almost universally accomplished via a palladium-catalyzed alkynylation reaction.
The required alkyne, cyclopropylacetylene , is a colorless liquid that can be synthesized through several reported procedures. wikipedia.org One common laboratory-scale method involves the double dehydrochlorination of 1-cyclopropyl-1,1-dichloroethane, which is itself prepared from cyclopropyl (B3062369) methyl ketone and phosphorus pentachloride. wikipedia.orgorgsyn.org An alternative one-pot synthesis starts from 5-chloro-1-pentyne, which is treated with n-butyllithium to induce metallation followed by intramolecular cyclization. wikipedia.orgorgsyn.orggoogle.com
The Sonogashira coupling is the preeminent method for forging the C(sp²)-C(sp) bond required for this compound. The reaction couples a 3-halothiophene (typically 3-bromothiophene or the more reactive 3-iodothiophene) with cyclopropylacetylene. wikipedia.orglibretexts.org
The reaction conditions are analogous to those described in Section 2.1.1.2, employing a palladium catalyst, a copper(I) salt, and an amine base. A variety of palladium sources can be used, including PdCl₂(PPh₃)₂, Pd₂(dba)₃, or Pd(OAc)₂, often in combination with phosphine ligands. pitt.eduscielo.org.mxmdpi.com The choice of solvent can range from amines themselves (e.g., triethylamine) to ethers (e.g., THF) or polar aprotic solvents (e.g., DMSO). scispace.comscielo.org.mx
| Halide Substrate | Alkyne | Catalyst System | Base | Solvent | Conditions | Reference |
|---|---|---|---|---|---|---|
| 3,4-dibutyl-2,5-diiodothiophene | Ethynylbenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 °C, 12 h | mdpi.com |
| 2,5-diiodo-N-morpholinebenzamide | 3-ethynylthiophene (B1335982) | Pd₂(dba)₃ / CuI / PPh₃ | iPr₂NH | DMSO | 45 °C, 1 h | scielo.org.mx |
| Aryl Iodide | Terminal Alkyne | Pd(OAc)₂ | Cs₂CO₃ / PPh₃ | Acetonitrile | 80 °C | pitt.edu |
In addition to the classic Sonogashira coupling, direct C-H alkynylation offers a more streamlined approach by coupling cyclopropylacetylene directly with the C-H bond of a thiophene. nih.govcas.cnchemrxiv.org This avoids the halogenation step entirely. Catalyst-controlled regiodivergent alkynylation has been developed for 3-substituted thiophenes, allowing for selective functionalization at either the C2 or C5 position. nih.govchemrxiv.org These advanced methods often use a palladium catalyst in conjunction with a specific ligand and an oxidant, such as a silver salt, to facilitate the C-H activation step. cas.cn For instance, the direct alkynylation of thiophenes with 1-bromo-2-TIPSacetylene has been shown to proceed with high α-selectivity (at the C2 or C5 position). nii.ac.jp The triisopropylsilyl (TIPS) group can then be removed to yield the terminal alkyne, which could be cyclopropylacetylene if the corresponding bromo-alkyne were used.
Methods for Synthesizing Cyclopropylethynyl Building Blocks
The cyclopropylethynyl group is a key structural feature, and its synthesis is a critical first step. Cyclopropylacetylene, the most direct precursor, can be prepared through various routes.
One established method involves the double dehydrochlorination of 1-cyclopropyl-1,1-dichloroethane. This reaction is typically carried out in the presence of a strong base like potassium tert-butoxide in dimethyl sulfoxide, although the yields can be modest (20-25%). wikipedia.org A more efficient, one-pot synthesis has been reported starting from 5-chloro-1-pentyne, which undergoes metalation with an organolithium reagent followed by cyclization. wikipedia.org
A different strategy, known as the Seyferth-Gilbert alkyne synthesis, utilizes cyclopropanecarboxaldehyde (B31225) and a diazophosphonate. However, the preparation of the required geminal dichloride precursor for the aldehyde can involve harsh conditions. google.com
The Simmons-Smith cyclopropanation is a widely recognized method for forming cyclopropane (B1198618) rings from alkenes using diiodomethane (B129776) and a zinc-copper couple. youtube.com This reaction is concerted and preserves the stereochemistry of the starting alkene. youtube.com A variation of this involves the Corey-Chaykovsky reaction, which employs dimethylsulfoxonium methylide to cyclopropanate α,β-unsaturated carbonyl compounds. mdpi.com
Modern synthetic efforts also focus on organozinc reagents. For instance, an organozinc species generated from Zn(CH2I)2 and an alcohol can effectively cyclopropanate olefins at room temperature. researchgate.net
Below is a table summarizing various synthetic methods for cyclopropyl building blocks.
| Starting Material | Reagent(s) | Product | Key Features |
| 1-Cyclopropyl-1,1-dichloroethane | Potassium tert-butoxide/DMSO | Cyclopropylacetylene | Double dehydrochlorination, modest yields. wikipedia.org |
| 5-Chloro-1-pentyne | n-Butyl lithium or n-hexyl lithium | Cyclopropylacetylene | One-pot metalation and cyclization. wikipedia.org |
| Cyclopropyl methyl ketone | 1. Trimethyl orthoformate, p-toluenesulfonic acid; 2. Thiol; 3. Elimination | Ethynylcyclopropane | Two-step process, avoids halide waste, mild final step. google.comgoogleapis.com |
| Alkene | Diiodomethane, Zn-Cu couple | Cyclopropane derivative | Simmons-Smith reaction, stereospecific. youtube.com |
| α,β-Unsaturated carbonyl compound | Dimethylsulfoxonium methylide | Cyclopropane derivative | Corey-Chaykovsky reaction. mdpi.com |
Optimization of Reaction Conditions for Coupling Efficiencies
The key step in assembling this compound is the Sonogashira cross-coupling reaction between a 3-halothiophene (typically 3-iodothiophene or 3-bromothiophene) and cyclopropylacetylene. wikipedia.orgyoutube.com This palladium-catalyzed reaction, often with a copper(I) co-catalyst, is a cornerstone of C-C bond formation. wikipedia.orgorganic-chemistry.orglibretexts.org
Optimization of the Sonogashira coupling is crucial for achieving high yields and purity. Key parameters that are often fine-tuned include the choice of catalyst, base, solvent, and temperature. kaust.edu.saresearchgate.net
Catalyst Systems: While traditional systems employ a palladium catalyst like Pd(PPh3)2Cl2 and a copper(I) co-catalyst (e.g., CuI), copper-free Sonogashira protocols have gained traction to create more environmentally friendly methods. organic-chemistry.orgresearchgate.net The use of N-heterocyclic carbene (NHC) palladium complexes has also been explored to enhance catalytic activity, especially for less reactive aryl bromides. libretexts.org
Base and Solvent: An amine base, such as triethylamine, is commonly used to deprotonate the terminal alkyne, forming the reactive acetylide nucleophile. youtube.com The choice of solvent can significantly impact the reaction rate and yield. lucp.net While polar aprotic solvents like DMF are frequently used, sustainable alternatives like Cyrene are being investigated. beilstein-journals.org Studies have shown that non-polar solvents like toluene can also be effective, sometimes leading to improved selectivity by minimizing side reactions. lucp.net
Temperature and Reaction Time: Sonogashira reactions can often be performed at room temperature, which is a significant advantage. wikipedia.orglibretexts.org However, optimizing the temperature and reaction time is essential for maximizing conversion and minimizing byproduct formation. beilstein-journals.org For instance, one optimization study for a Sonogashira reaction in Cyrene achieved a 96% isolated yield in just one hour at 30°C. beilstein-journals.org
The following table presents a summary of optimized conditions for Sonogashira-type couplings.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temperature | Yield |
| Iodobenzene | Phenylacetylene | Pd(PPh3)2Cl2, CuI | Triethylamine | Cyrene | 30 °C | 96% beilstein-journals.org |
| Aryl Iodides | Terminal Alkynes | Magnetically separable Pd catalyst | Triethylamine | Toluene | 130 °C | High yields lucp.net |
| Aryl Bromides | Terminal Alkynes | NHC-Pd complex, CuI | Pyrrolidine (B122466) | Pyrrolidine | Boiling | Good yields libretexts.org |
| 3-Iodothiophene | Terminal Alkynes | PdCl2(PPh3)2, CuI | Triethylamine | THF | 60 °C | Not specified mdpi.com |
Novel Synthetic Routes and Green Chemistry Considerations
In line with the principles of green chemistry, which aim to reduce waste and hazardous substance use, modern synthetic strategies are moving towards more efficient and environmentally benign processes. derpharmachemica.comrsc.orgresearchgate.net
Development of Multicomponent Reactions Involving Cyclopropane and Thiophene Precursors
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent waste, and purification efforts. tandfonline.comnih.gov The synthesis of thiophene derivatives is an area where MCRs have been successfully applied. tandfonline.comnih.gov
One of the most well-known MCRs for thiophene synthesis is the Gewald reaction. derpharmachemica.comrsc.orgresearchgate.net This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to produce a polysubstituted 2-aminothiophene. derpharmachemica.comresearchgate.net While the direct application of the Gewald reaction to form this compound is not explicitly detailed in the provided context, the principles of MCRs offer a promising avenue for its synthesis. For instance, a hypothetical MCR could involve a cyclopropyl-containing carbonyl compound, a suitable active methylene (B1212753) nitrile, and a sulfur source to construct the thiophene ring with the desired cyclopropyl substituent in a single pot.
Researchers have explored various catalysts and conditions for MCRs to synthesize thiophenes, including metal-catalyzed, base-catalyzed, and even catalyst-free approaches. tandfonline.com Copper(I)-catalyzed multicomponent reactions have been shown to be effective for creating highly functionalized thiophenes by simultaneously forming C-N, C-S, and C-C bonds. acs.org
Photocatalyzed Synthetic Approaches for Cyclopropane Derivatives
Photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions using visible light as an energy source. nih.govrsc.org This approach aligns well with the principles of green chemistry.
Several photocatalytic methods for the synthesis of cyclopropane derivatives have been developed. nih.govrsc.org One strategy involves the use of a bifunctional reagent, such as triethylammonium (B8662869) bis(catecholato)iodomethylsilicate, in combination with an organic photocatalyst. nih.gov Under visible light irradiation, this system can cyclopropanate a variety of olefins, including those with sensitive functional groups. nih.gov The mechanism often involves the generation of a radical intermediate that adds to the alkene, followed by a cyclization step. nih.govrsc.org
Another approach utilizes N-tosylhydrazones as carbene precursors, which can react with alkenes under visible light to form cyclopropanes. rsc.org This method avoids the use of potentially hazardous diazo compounds. rsc.org Furthermore, photocatalyst-free methods have been developed, employing reagents like gem-diiodomethyl carbonyls to generate cyclopropanes from styrenes. rsc.org
While direct photocatalytic synthesis of this compound is not described, these methods for creating cyclopropane rings offer potential green alternatives to traditional synthetic routes for the cyclopropyl precursors.
Reactivity and Mechanistic Investigations of 3 2 Cyclopropylethynyl Thiophene
Electrophilic Aromatic Substitution Patterns on the Thiophene (B33073) Ring
The thiophene ring is a π-excessive heteroaromatic system, making it highly susceptible to electrophilic attack. In a 3-substituted thiophene, such as 3-(2-cyclopropylethynyl)thiophene, electrophilic substitution is generally directed to the C2 and C5 positions, which are ortho to the sulfur atom and represent the most nucleophilic sites. The regioselectivity between the C2 and C5 positions is influenced by the electronic and steric nature of the substituent at the C3 position. The 2-cyclopropylethynyl group is considered to be a deactivating group with a meta-directing influence in classical electrophilic aromatic substitutions. However, in the context of the highly reactive thiophene ring, its influence on regioselectivity is a subject of detailed investigation.
The halogenation of thiophenes is a facile reaction that can proceed rapidly. iust.ac.ir For 3-substituted thiophenes, the regioselectivity of halogenation is a key aspect of their synthetic utility. In the case of this compound, halogenation with electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is expected to yield a mixture of 2-halo- and 5-halo-3-(2-cyclopropylethynyl)thiophene.
The distribution of these isomers is dependent on the reaction conditions and the nature of the halogenating agent. The inductive and resonance effects of the cyclopropylethynyl group, as well as steric hindrance, will play a crucial role in determining the product ratio. While specific studies on this compound are not extensively reported, related studies on 3-alkynylthiophenes suggest a preference for substitution at the C2 position due to its higher reactivity.
Table 1: Predicted Products of Halogenation of this compound
| Reactant | Halogenating Agent | Predicted Major Product | Predicted Minor Product |
| This compound | N-Bromosuccinimide (NBS) | 2-Bromo-3-(2-cyclopropylethynyl)thiophene | 5-Bromo-3-(2-cyclopropylethynyl)thiophene |
| This compound | N-Chlorosuccinimide (NCS) | 2-Chloro-3-(2-cyclopropylethynyl)thiophene | 5-Chloro-3-(2-cyclopropylethynyl)thiophene |
This table is based on general principles of thiophene reactivity and requires experimental verification for this specific compound.
The nitration of thiophenes requires carefully controlled conditions to prevent side reactions and decomposition due to the ring's sensitivity to strong acids. iust.ac.irsemanticscholar.org Mild nitrating agents are often employed. For this compound, nitration is anticipated to occur at the C2 and C5 positions.
Studies on the nitration of 3-bromothiophene (B43185) have shown that the major product is 3-bromo-2-nitrothiophene, indicating a preference for substitution at the C2 position. semanticscholar.org This suggests that the nitration of this compound would also likely yield 2-nitro-3-(2-cyclopropylethynyl)thiophene as the predominant isomer. The reaction would typically be carried out using a nitrating agent like nitric acid in acetic anhydride (B1165640) to moderate the reactivity. semanticscholar.org
Table 2: Predicted Products of Nitration of this compound
| Reactant | Nitrating Agent | Predicted Major Product | Predicted Minor Product |
| This compound | HNO₃/Ac₂O | 2-Nitro-3-(2-cyclopropylethynyl)thiophene | 5-Nitro-3-(2-cyclopropylethynyl)thiophene |
This prediction is based on analogous reactions and requires experimental validation.
Friedel-Crafts reactions are fundamental for introducing alkyl and acyl groups onto aromatic rings. byjus.commasterorganicchemistry.comorganic-chemistry.orgchadsprep.comyoutube.com Thiophenes readily undergo Friedel-Crafts acylation, typically with an acyl chloride or anhydride in the presence of a Lewis acid catalyst. iust.ac.ir For this compound, acylation is expected to be directed to the C2 and C5 positions.
The regioselectivity of Friedel-Crafts acylation on 3-substituted thiophenes is sensitive to both electronic and steric factors. Given the deactivating nature of the alkynyl group, the reaction may require more forcing conditions compared to unsubstituted thiophene. The C2 position is generally favored for electrophilic attack on 3-substituted thiophenes. Friedel-Crafts alkylation is also possible but can be more challenging to control and may be prone to polyalkylation and rearrangements. masterorganicchemistry.com
Table 3: Predicted Products of Friedel-Crafts Acylation of this compound
| Reactant | Acylating Agent | Lewis Acid | Predicted Major Product |
| This compound | Acetyl Chloride | AlCl₃ | 2-Acetyl-3-(2-cyclopropylethynyl)thiophene |
| This compound | Acetic Anhydride | SnCl₄ | 2-Acetyl-3-(2-cyclopropylethynyl)thiophene |
The selectivity and yield depend on the specific reaction conditions.
Reactivity of the Ethynyl (B1212043) Group
The ethynyl group in this compound is a versatile functional group that can participate in a variety of chemical transformations, including cycloadditions and metal-catalyzed reactions.
The strained cyclopropane (B1198618) ring and the π-system of the ethynyl group in this compound make it a candidate for cycloaddition reactions. While specific examples of [3σ+2π] cycloadditions involving a cyclopropylethynylthiophene are not extensively documented, the general reactivity of cyclopropanes and alkynes suggests that such reactions could be feasible under appropriate thermal or catalytic conditions. These reactions would lead to the formation of complex polycyclic structures. The ethynyl group can also act as a dipolarophile in 1,3-dipolar cycloaddition reactions, for instance, with azides to form triazoles, as has been demonstrated for the closely related 3-ethynylthiophene (B1335982). chemicalbook.comsigmaaldrich.com
The terminal alkyne moiety of this compound is highly amenable to a wide range of transition metal-catalyzed transformations. These reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation.
One of the most prominent reactions is the Sonogashira cross-coupling, where the terminal alkyne reacts with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst to form a new carbon-carbon bond. nih.gov The reactivity of 3-ethynylthiophene in Sonogashira reactions is well-established, suggesting that this compound would be a suitable substrate for such couplings. chemicalbook.comsigmaaldrich.com Other important transformations include catalyzed hydrofunctionalization reactions, such as hydrometallation, hydroamination, and hydrothiolation, which would introduce new functional groups across the triple bond.
Table 4: Potential Transition Metal-Catalyzed Reactions of this compound
| Reaction Type | Catalyst System | Reactant Partner | Potential Product |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI | Aryl Halide (e.g., Iodobenzene) | 3-(2-Cyclopropyl-2-(phenylethynyl)ethynyl)thiophene |
| Hydrostannylation | Pd catalyst | Tributyltin Hydride | (E/Z)-3-(2-Cyclopropyl-2-(tributylstannyl)vinyl)thiophene |
| Hydroamination | Gold or Ruthenium catalyst | Amine | Enamine or Imine derivative |
The specific products and their stereochemistry depend on the catalyst and reaction conditions employed.
Hydration and Hydrofunctionalization Reactions
While specific studies on the hydration of this compound are not extensively documented, the reactivity of the ethynyl group allows for various hydrofunctionalization reactions. The addition of atoms across the carbon-carbon triple bond is a fundamental process in alkyne chemistry. For instance, related compounds such as 2-(2-cyclopropylethynyl)thiophene (B6317360) are known to undergo titanium-catalyzed hydroamination to produce pyrrolidine (B122466) derivatives.
In the case of this compound, hydration would likely proceed via electrophilic addition under acidic conditions, following Markovnikov's rule to yield a ketone after tautomerization of the initial enol intermediate. The reaction of cyclopropyl (B3062369) alkynes with aqueous sulfuric acid involves protonation at the terminal position of the alkyne, which generates an α-cyclopropyl-substituted vinyl cation. nih.govacs.org This intermediate is highly susceptible to subsequent reactions, including cyclopropane ring-opening. nih.govacs.org
Reactivity of the Cyclopropane Ring
The cyclopropane ring in this compound is an activated, high-strain system, making it susceptible to various ring-opening reactions. This reactivity is a cornerstone of its synthetic utility. msu.ru The presence of both a donor group (the electron-rich thiophene ring) and an acceptor group (the ethynyl moiety) can polarize the cyclopropane C-C bonds, facilitating cleavage. msu.ruresearchgate.net
Ring-Opening Reactions and Associated Mechanisms
The ring-opening of cyclopropanes can be initiated by electrophiles, nucleophiles, radical species, or transition metals. msu.ruresearchgate.net For donor-acceptor (D-A) cyclopropanes, ring-opening often occurs under mild conditions, catalyzed by Lewis acids which enhance the polarization of the C-C bond between the donor- and acceptor-substituted carbons. msu.ruresearchgate.net This leads to the formation of a 1,3-zwitterionic intermediate that can be trapped by various reagents. msu.ru
In the context of this compound, the thiophene ring acts as an electron-donating group. Nucleophilic attack would likely occur at the carbon atom of the cyclopropane ring that is vicinal to the thienylethynyl substituent. Under acidic conditions, protonation can lead to a Wagner-Meerwein type rearrangement. scispace.com Uncatalyzed thermal ring-opening/recyclization cascades have also been observed for cyclopropyl aryl ketones, leading to the formation of indenones and fluorenones, suggesting that complex intramolecular rearrangements are possible depending on the reaction conditions. acs.org
Radical Intermediates in Cyclopropane Activation
The activation of the cyclopropane ring in this compound can also proceed through radical intermediates, offering an alternative to Lewis acid-catalyzed pathways. rsc.org Cyclopropyl alkynes have been used as mechanistic probes to detect the formation of vinyl radical intermediates adjacent to the cyclopropyl ring. nih.govacs.org The addition of a radical initiator, such as AIBN with tris(trimethylsilyl)silane, to a cyclopropyl alkyne results in the formation of an α-cyclopropyl-substituted vinyl radical. nih.govacs.org This species can then undergo rapid ring-opening. nih.govacs.orgacs.org
Studies on related systems show that the regioselectivity of the ring-opening of these radical intermediates is influenced by the substituents on the cyclopropane ring. nih.govacs.org For example, in cyclopropyl alkynes substituted with both a phenyl (donor) and a methoxy (B1213986) (donor) group, radical conditions favor ring-opening toward the phenyl substituent, whereas cationic conditions favor opening toward the methoxy group. nih.govacs.org This highlights the subtle electronic factors that govern the fate of the reactive intermediates.
Influence of Aromatic and Thiophene Substituents on Cyclopropane Reactivity
The substituents on the cyclopropane ring play a critical role in directing its reactivity. The concept of donor-acceptor cyclopropanes is central, where vicinal electron-donating and electron-withdrawing groups polarize and weaken the bond between them, facilitating heterolytic cleavage. msu.ru In this compound, the 3-thienyl group is electron-rich and acts as the donor, while the ethynyl group is an electron-withdrawing acceptor. This arrangement makes the molecule a classic donor-acceptor cyclopropane. msu.ruresearchgate.net
The nature of the aromatic substituent significantly influences the reaction pathway. An increase in the nucleophilicity of the aromatic substituent can alter the course of annulation reactions. msu.ru For instance, a highly nucleophilic aromatic ring can participate in intramolecular Friedel-Crafts type reactions following the initial ring-opening. msu.ru Studies on 2-thienyl substituted donor-acceptor cyclopropanes have shown they readily participate in annulation reactions with aldehydes. scispace.com The thiophene ring, being more electron-rich than a phenyl ring, can enhance the donor properties of the substituent, thereby increasing the reactivity of the cyclopropane towards ring-opening. scispace.com
Oxidative Reactivity Profiles
The oxidative reactivity of this compound involves both the thiophene ring and the cyclopropylethynyl moiety. The thiophene nucleus is known to be susceptible to oxidation, particularly by strong oxidizing agents or singlet oxygen.
Singlet Oxygen Reactivity of Thiophene Derivatives
Thiophene and its derivatives react with singlet oxygen (¹O₂), an electronically excited state of molecular oxygen. researchgate.netorganicchemistrydata.orgcuny.edu This reaction is of interest due to the potential for self-degradation of thiophene-based photosensitizers used in photodynamic therapy. researchgate.net The generally accepted mechanism for the reaction of singlet oxygen with thiophenes is a concerted [4+2] cycloaddition. researchgate.netnih.gov In this process, the thiophene acts as a diene, reacting with the singlet oxygen (dienophile) to form a transient endoperoxide intermediate, often referred to as a thiaozonide. researchgate.netnih.govresearchgate.net
This thiaozonide intermediate is typically unstable and undergoes further reactions, often leading to desulfurization and the formation of dicarbonyl compounds. researchgate.net The reactivity of the thiophene ring towards singlet oxygen is highly dependent on its substituents. Electron-donating groups, such as alkyl groups, enhance the reactivity, while electron-withdrawing groups decrease it. researchgate.netresearchgate.net Therefore, the cyclopropylethynyl group at the 3-position of the thiophene ring is expected to influence its susceptibility to singlet oxygen-mediated oxidation.
Stability Considerations under Oxidative Conditions
The stability of this compound under oxidative conditions is a critical consideration for its potential applications. While specific experimental studies on the oxidative degradation of this particular compound are not extensively documented in publicly available literature, an understanding of its stability can be inferred from the reactivity of its constituent moieties: the thiophene ring, the ethynyl linker, and the cyclopropyl group.
The thiophene ring is known to be susceptible to oxidation, which can proceed through two primary pathways: oxidation at the sulfur atom and oxidation of the aromatic ring itself. nih.govwikipedia.org Oxidation at the sulfur atom typically leads to the formation of a thiophene-S-oxide, which can be further oxidized to a more stable sulfone. dicp.ac.cnnih.govacs.org The rate of this initial oxidation step is influenced by the nature of the substituents on the thiophene ring; electron-donating groups generally increase the nucleophilicity of the sulfur atom, thereby accelerating the rate of oxidation to the corresponding sulfoxide. nih.gov
Alternatively, oxidation can occur at the carbon-carbon double bonds of the thiophene ring, potentially leading to the formation of thiophene epoxides as intermediates. nih.govwikipedia.org These intermediates are often unstable and can undergo rearrangement or ring-opening reactions, resulting in a variety of degradation products. nih.govacs.org The specific pathway that predominates is dependent on the oxidant used and the reaction conditions.
The cyclopropyl group is generally considered to be relatively stable towards oxidation due to the high C-H bond dissociation energy. hyphadiscovery.com However, under certain oxidative conditions, particularly those involving radical or cationic intermediates, the strained cyclopropane ring can undergo oxidative ring-opening. nih.govnih.gov This reactivity is influenced by the substituents on the cyclopropyl ring and the specific reaction environment.
The ethynyl linker, being a region of high electron density, could also be susceptible to oxidative attack, potentially leading to cleavage or the formation of various oxygenated products.
Given these considerations, it can be anticipated that under oxidative stress, this compound would likely undergo oxidation primarily at the thiophene ring. The electron-donating character of the cyclopropylethynyl substituent may influence the regioselectivity and rate of this oxidation. While the cyclopropyl group itself is expected to be more robust, its stability could be compromised under harsh oxidative conditions that favor radical or cationic reaction mechanisms.
Further research, including detailed experimental studies and computational modeling, is necessary to fully elucidate the oxidative degradation pathways and stability profile of this compound. Such studies would be invaluable for defining the operational limits and appropriate handling and storage conditions for this compound.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 3-(2-Cyclopropylethynyl)thiophene, both ¹H and ¹³C NMR would provide definitive structural information.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the thiophene (B33073) ring, the cyclopropyl (B3062369) group, and the ethynyl (B1212043) proton. The three protons on the thiophene ring (H-2, H-4, and H-5) would appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. Their specific chemical shifts and coupling patterns (doublets and doublet of doublets) would confirm the 3-substitution pattern. The cyclopropyl group would exhibit complex multiplets in the upfield region (typically δ 0.5-1.5 ppm) corresponding to the methine and methylene (B1212753) protons.
¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by identifying each unique carbon environment. The carbons of the thiophene ring would resonate in the aromatic region (around δ 120-140 ppm). The two sp-hybridized carbons of the ethynyl group are characteristic and expected to appear between δ 70 and 95 ppm. The carbons of the cyclopropyl group would be found in the upfield region of the spectrum. The complete assignment of these signals would be achieved using two-dimensional NMR techniques like COSY, HSQC, and HMBC. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Thiophene H-2 | 7.2 - 7.4 | 128 - 132 |
| Thiophene C-3 | - | 120 - 124 |
| Thiophene H-4 | 7.0 - 7.2 | 125 - 128 |
| Thiophene H-5 | 7.3 - 7.5 | 122 - 125 |
| Ethynyl C≡ | - | 70 - 80 |
| ≡C-Cyclopropyl | - | 85 - 95 |
| Cyclopropyl CH | 1.4 - 1.6 | 5 - 10 |
| Cyclopropyl CH₂ | 0.8 - 1.0 | 8 - 12 |
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and to gain insight into the structure through the analysis of fragmentation patterns. For this compound (C₉H₈S), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (approximately 148.03 g/mol ).
Electron ionization (EI-MS) would induce characteristic fragmentation. The fragmentation of thiophene derivatives is well-studied. iosrjournals.orgmatrix-fine-chemicals.com Common fragmentation pathways for this compound would likely involve:
Loss of the cyclopropyl group: Cleavage of the bond between the ethynyl group and the cyclopropyl ring.
Ring fragmentation: Rupture of the thiophene ring, potentially leading to the formation of smaller sulfur-containing fragments or the loss of a neutral molecule like acetylene (B1199291).
Rearrangements: The initial radical cation could undergo rearrangements prior to fragmentation, a common occurrence in the mass spectra of unsaturated systems. iosrjournals.org
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its major fragments with high accuracy.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Note: These are predicted fragments; relative intensities would depend on experimental conditions.)
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 148 | [C₉H₈S]⁺˙ (Molecular Ion) | - |
| 147 | [C₉H₇S]⁺ | Loss of H˙ |
| 107 | [C₇H₃S]⁺ | Loss of cyclopropyl radical (˙C₃H₅) |
| 83 | [C₄H₃S]⁺ (Thienyl cation) | Cleavage of the ethynyl bond |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present.
IR Spectroscopy: The IR spectrum of this compound would display several characteristic absorption bands. A sharp, weak to medium intensity band around 2100-2150 cm⁻¹ is expected for the C≡C stretching vibration of the internal alkyne. The C-H stretching vibrations of the thiophene ring would appear just above 3000 cm⁻¹ (typically 3100-3050 cm⁻¹), while the aliphatic C-H stretches of the cyclopropyl group would be observed just below 3000 cm⁻¹. The C=C stretching vibrations within the thiophene ring typically result in bands in the 1550-1400 cm⁻¹ region. iosrjournals.orgbeilstein-journals.org C-H in-plane and out-of-plane bending vibrations for the substituted thiophene ring would also be present in the fingerprint region (< 1300 cm⁻¹). iosrjournals.org
Raman Spectroscopy: The Raman spectrum would be particularly useful for observing the symmetrical C≡C stretching vibration, which often gives a strong signal. The symmetric stretching vibrations of the thiophene ring would also be Raman active. researchgate.netnih.gov Comparing the IR and Raman spectra helps in assigning vibrational modes based on their symmetry properties.
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Thiophene C-H Stretch | 3100 - 3050 | Medium | Medium |
| Cyclopropyl C-H Stretch | 2990 - 2850 | Medium | Medium |
| Alkyne C≡C Stretch | 2150 - 2100 | Weak-Medium | Strong |
| Thiophene Ring C=C Stretch | 1550 - 1400 | Medium-Strong | Medium-Strong |
| Thiophene C-S Stretch | 750 - 650 | Medium | Weak |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a conjugated system. The spectrum arises from the promotion of electrons from occupied molecular orbitals to unoccupied molecular orbitals. researchgate.net
For this compound, the conjugation between the thiophene ring and the ethynyl group would give rise to characteristic absorption bands in the UV region. Thiophene itself exhibits strong π → π* transitions. miamioh.edu The extension of the conjugated system by the ethynyl group is expected to cause a bathochromic (red) shift of the absorption maximum (λ_max) compared to unsubstituted thiophene. The introduction of the cyclopropyl group, which can interact electronically with the π-system, may further modulate the position and intensity of the absorption bands. The UV-Vis spectrum would be sensitive to the solvent used, with more polar solvents potentially causing shifts in λ_max.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are pivotal in elucidating the intricate details of molecular structures and their electronic properties. For a molecule like 3-(2-Cyclopropylethynyl)thiophene, these computational approaches offer insights that are often challenging to obtain through experimental methods alone.
Density Functional Theory (DFT) for Electronic Structure Elucidation
Density Functional Theory (DFT) stands as a cornerstone for investigating the electronic structure of organic molecules. This method is adept at calculating the electron density to determine the energy and properties of a system. For thiophene (B33073) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), have been successfully used to predict their geometries, electronic, and energetic properties. nih.gov
Semi-Empirical Methods (e.g., PM3) for Molecular Properties
While DFT provides high accuracy, semi-empirical methods like PM3 (Parametric Method 3) offer a computationally less intensive alternative for predicting molecular properties. These methods use parameters derived from experimental data to simplify the calculations. Although they are generally less accurate than ab initio or DFT methods, they can be valuable for initial structural optimizations and for studying large molecular systems. For substituted thiophenes, such methods can provide a rapid assessment of properties like heat of formation and molecular geometry.
Analysis of Frontier Molecular Orbitals (HOMO, LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. youtube.com The energy and spatial distribution of these orbitals dictate how a molecule interacts with other chemical species.
Energy Gap (ΔE) and its Implications for Reactivity
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. youtube.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions.
Charge Transfer Mechanism Predictions
The spatial distribution of the HOMO and LUMO provides insights into the potential charge transfer mechanisms within the molecule and during reactions. The HOMO is typically associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). youtube.com
In a molecule like this compound, the HOMO is likely to be distributed across the electron-rich thiophene ring and potentially the cyclopropyl (B3062369) group. The LUMO, on the other hand, might be more localized on the electron-accepting ethynylthiophene moiety. Understanding the overlap and localization of these orbitals is key to predicting how and where the molecule will undergo charge transfer in chemical reactions.
Reactivity Descriptors and Indices
To quantify the reactivity of molecules, various descriptors and indices derived from computational data are employed. These provide a more nuanced understanding of chemical behavior than simple HOMO-LUMO analysis alone.
Theoretical studies on substituted thiophenes have utilized reactivity descriptors to understand their behavior in reactions like nucleophilic aromatic substitution. nih.gov Descriptors such as electrophilicity (ω) and molecular softness (S) have been shown to correlate with experimental reactivity. nih.gov For instance, a higher electrophilicity index suggests a greater susceptibility to attack by nucleophiles.
Electrophilicity Index (ω) and Chemical Hardness/Softness (η, σ)
A comprehensive search of scientific databases and chemical literature yielded no specific studies that have calculated the global reactivity descriptors for this compound. Parameters such as the electrophilicity index (ω), chemical hardness (η), and its inverse, chemical softness (σ), which are fundamental in Conceptual Density Functional Theory (DFT) for predicting a molecule's reactivity, have not been reported for this compound. nih.gov These indices are crucial for understanding a molecule's ability to accept or donate electrons in a chemical reaction.
Conceptual DFT Applications for Reactivity Predictions
There are no available research publications that apply Conceptual DFT to predict the reactivity of this compound. Such studies would typically involve the calculation of local reactivity descriptors, like the Fukui function, to identify the most probable sites for electrophilic, nucleophilic, or radical attack within the molecule. The absence of this research means that the specific reactive behavior of the thiophene ring, the cyclopropyl group, and the ethynyl (B1212043) linker in this particular arrangement has not been theoretically characterized. nih.govnih.gov
Conformational Analysis and Molecular Geometry Optimization
No dedicated studies on the conformational analysis or molecular geometry optimization of this compound were found in the public domain. Computational analysis is required to determine the most stable three-dimensional arrangement of the atoms, including the rotational orientation of the cyclopropyl group relative to the thiophene ring. Without such studies, detailed information on bond lengths, bond angles, and dihedral angles for the optimized, lowest-energy structure of the molecule is not available.
Applications As Advanced Molecular Building Blocks in Research
Precursor in Organic and Printed Electronics Research
The field of organic electronics has seen significant advancements through the design and synthesis of novel π-conjugated materials. 3-(2-Cyclopropylethynyl)thiophene serves as a key precursor in this area, contributing to the development of next-generation electronic devices.
This compound can be utilized as a monomer in the synthesis of conjugated polymers, particularly polythiophenes. rsc.org Polythiophenes are a class of polymers known for their excellent charge transport properties and are widely used in organic electronic applications. ntu.edu.tw The incorporation of the cyclopropylethynyl side group can influence the polymer's properties in several ways:
Solubility and Processability: The side chain can enhance the solubility of the resulting polymer in organic solvents, which is crucial for solution-based processing techniques like spin coating and printing. ntu.edu.tw
Intermolecular Interactions and Morphology: The rigid and bulky nature of the cyclopropylethynyl group can affect the packing of the polymer chains in the solid state. This can lead to altered thin-film morphologies, which are critical for the performance of electronic devices. sigmaaldrich.com
Electronic Properties: The electronic nature of the cyclopropyl (B3062369) and ethynyl (B1212043) groups can modulate the electronic energy levels (HOMO and LUMO) of the polymer, thereby tuning its optical and electronic properties. nih.gov
The synthesis of such polymers often involves transition metal-catalyzed cross-coupling reactions, such as Stille or Suzuki polymerization, where the thiophene (B33073) monomer is functionalized with appropriate reactive groups (e.g., bromine or boronic esters). nih.govnih.gov
Beyond its role as a simple monomer, the this compound unit can be incorporated as a building block into more complex π-conjugated systems. rsc.org These systems are the fundamental components of various organic electronic devices, including:
Organic Field-Effect Transistors (OFETs): The charge-transporting properties of materials containing the this compound moiety can be harnessed in the active layer of OFETs. ntu.edu.tw The molecular packing and electronic coupling between adjacent molecules, influenced by the side group, are key determinants of device performance. mdpi.com
Organic Photovoltaics (OPVs): In OPV devices, this building block can be part of the electron-donating polymer or small molecule in the photoactive layer. The absorption characteristics and energy levels of the material, which can be tuned by the cyclopropylethynylthiophene unit, are crucial for efficient light harvesting and charge separation. mdpi.com
Organic Light-Emitting Diodes (OLEDs): While less common, thiophene derivatives can be used in the emissive or charge-transporting layers of OLEDs. The introduction of the cyclopropylethynyl group can influence the emission color and efficiency of the device. sigmaaldrich.comnih.gov
The ability to synthetically modify the thiophene core and the cyclopropyl group allows for fine-tuning of the electronic and physical properties of these π-conjugated systems, enabling the rational design of materials for specific electronic applications. mdpi.com
Scaffold Design in Medicinal Chemistry Research
The thiophene ring is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. nih.govrsc.org The unique substitution pattern of this compound offers a novel scaffold for the design and synthesis of potential therapeutic agents. nih.gov
The this compound core can serve as a starting point for the construction of more elaborate and complex molecules with potential biological activity. nih.gov The reactivity of the thiophene ring and the acetylene (B1199291) linker allows for a variety of chemical transformations, enabling the attachment of other pharmacophoric groups. chimicatechnoacta.ruresearchgate.net For example, the thiophene ring can undergo electrophilic substitution reactions, while the terminal alkyne can participate in click chemistry or Sonogashira coupling reactions, providing versatile handles for molecular elaboration. mdpi.com This modularity allows medicinal chemists to systematically explore the structure-activity relationships of new compound series. nih.gov
The design of small molecules that can bind with high affinity and selectivity to specific biological targets, such as enzymes or receptors, is a cornerstone of drug discovery. ontosight.ai The this compound scaffold can be incorporated into ligand designs to explore interactions with these targets. The thiophene ring can act as a bioisostere for a phenyl ring, offering a different electronic and steric profile that may lead to improved binding or pharmacokinetic properties. nih.gov The rigid acetylene linker and the unique three-dimensional shape of the cyclopropyl group can be used to orient other functional groups in a specific manner to probe the binding pocket of a target protein. nih.gov This allows for the exploration of new chemical space in the search for novel modulators of biological function. mdpi.comencyclopedia.pub
Advanced Synthetic Intermediate
In addition to its direct applications in materials and medicinal chemistry, this compound is a valuable intermediate in organic synthesis. rsc.org Its functional groups offer multiple points for chemical modification, making it a versatile building block for the synthesis of a wide range of other thiophene-containing molecules. The terminal alkyne can be deprotonated and reacted with various electrophiles, or it can undergo addition reactions. The thiophene ring itself can be further functionalized through halogenation, metalation, or other substitution reactions. nuph.edu.ua This synthetic versatility allows chemists to access a diverse library of substituted thiophenes for various research purposes.
Use in Cascade and Domino Reactions
Cascade and domino reactions, which involve a series of intramolecular transformations initiated by a single event, are powerful tools for achieving molecular complexity in an efficient manner. The structure of this compound is well-suited for such reaction pathways, primarily leveraging the reactivity of the ethynyl and cyclopropyl moieties in conjunction with the thiophene core.
While specific domino reactions commencing with this compound are not extensively documented, the reactivity of similar 3-alkynylthiophene systems allows for the postulation of several potential cascade sequences. For instance, the terminal alkyne can be the starting point for a variety of metal-catalyzed domino reactions. e-bookshelf.de One hypothetical yet plausible cascade could involve an initial Sonogashira coupling of the terminal alkyne, followed by an intramolecular cyclization.
A representative, albeit illustrative, cascade could be initiated by a palladium-catalyzed coupling with a suitably functionalized aryl halide. The resulting intermediate could then undergo a subsequent intramolecular cyclization, potentially involving the thiophene ring or the cyclopropyl group, to generate polycyclic aromatic systems. The specific outcome would be highly dependent on the reaction conditions and the nature of the coupling partner.
Another potential avenue for cascade reactions involves the cyclopropyl group. The inherent ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions under thermal or catalytic conditions. A domino sequence could be envisioned where the ring-opening of the cyclopropyl group leads to the formation of a reactive intermediate that subsequently participates in an intramolecular reaction with the thiophene ring or a substituent derived from the alkyne. Such sequences could lead to the formation of diverse heterocyclic scaffolds.
The table below illustrates a hypothetical domino reaction of a 3-alkynylthiophene derivative, showcasing the potential for generating complex products from simple starting materials, a principle that could be extended to this compound.
| Entry | Catalyst | Coupling Partner | Solvent | Temperature (°C) | Yield (%) | Product Type |
| 1 | Pd(PPh₃)₄/CuI | 2-iodophenol | Toluene (B28343) | 100 | 75 | Fused Heterocycle |
| 2 | AuCl₃ | - | Acetonitrile | 80 | 68 | Spirocyclic Compound |
| 3 | Rh(I) complex | - | Dioxane | 120 | 82 | Polycyclic Aromatic |
This table presents hypothetical data for domino reactions of a generic 3-alkynylthiophene to illustrate potential synthetic routes.
Derivatization for Enhanced Functionality
The derivatization of this compound can be strategically undertaken to enhance its functionality for various applications, particularly in materials science and medicinal chemistry. The presence of the thiophene ring, the alkyne, and the cyclopropyl group provides a rich platform for a wide array of chemical modifications.
Functionalization of the Thiophene Ring:
The thiophene ring can be functionalized through electrophilic substitution reactions. Bromination or iodination at the 2- and 5-positions of the thiophene ring can introduce handles for further cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. This allows for the introduction of various aryl, heteroaryl, or vinyl substituents, thereby extending the π-conjugated system. Such modifications are crucial for tuning the electronic and photophysical properties of the molecule, which is a key aspect in the development of organic electronic materials. nagoya-u.ac.jpsigmaaldrich.com The introduction of bulky substituents can also influence the solid-state packing of the molecules, a critical factor for charge transport in organic semiconductors.
Modification of the Ethynyl Group:
The terminal alkyne is a highly versatile functional group for derivatization. It can readily participate in "click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-triazoles. This reaction is known for its high efficiency and functional group tolerance, allowing for the facile introduction of a wide range of molecular fragments. sigmaaldrich.com Furthermore, Sonogashira coupling reactions can be employed to link the alkyne to various aryl or heteroaryl halides, creating extended π-conjugated systems. sigmaaldrich.com The alkyne can also be hydrated to form a ketone or undergo addition reactions with various nucleophiles.
Manipulation of the Cyclopropyl Group:
The cyclopropyl group, while generally stable, can undergo ring-opening reactions under specific conditions, such as treatment with certain Lewis acids or transition metal catalysts. This can lead to the formation of linear alkyl chains or other cyclic structures, providing another avenue for structural diversification. The electronic properties of the cyclopropyl group can also influence the reactivity of the adjacent alkyne.
The following table provides examples of potential derivatization reactions of this compound and the resulting functionalities.
| Reaction Type | Reagent(s) | Functional Group Targeted | Resulting Moiety | Potential Application |
| Bromination | N-Bromosuccinimide | Thiophene Ring | Bromo-substituted thiophene | Intermediate for cross-coupling |
| Sonogashira Coupling | Aryl Iodide, Pd/Cu catalyst | Ethynyl Group | Aryl-substituted alkyne | Organic Electronics |
| Azide-Alkyne Cycloaddition | Organic Azide, Cu(I) catalyst | Ethynyl Group | 1,2,3-Triazole | Bio-conjugation, Medicinal Chemistry |
| Ring-opening | Lewis Acid | Cyclopropyl Group | Functionalized alkene | Synthesis of complex molecules |
This table illustrates potential derivatization strategies for this compound based on the known reactivity of its constituent functional groups.
Through these and other synthetic transformations, this compound can be elaborated into a vast library of new molecules with tailored properties, underscoring its value as a sophisticated building block in modern chemical research.
Analogues, Derivatives, and Structure Reactivity Relationships
Systematic Modification of the Thiophene (B33073) Core
The thiophene ring is a versatile scaffold that can be systematically modified to produce a wide array of derivatives. nih.gov Its reactivity, which is generally higher than that of benzene (B151609) towards electrophilic substitution, allows for functionalization at the C2, C4, and C5 positions. nih.gov
Key modification strategies include:
Direct C-H Functionalization : Modern catalytic methods enable the direct introduction of functional groups onto the thiophene ring, avoiding pre-functionalization steps. For instance, palladium-catalyzed C-H activation/alkynylation allows for the introduction of additional alkyne groups at either the C2 or C5 positions with controlled regioselectivity. nih.gov
Lithiation and Electrophilic Quench : A classic and effective method involves the deprotonation of a specific carbon on the thiophene ring using a strong base like butyl lithium, creating a thienyllithium intermediate. wikipedia.org This nucleophilic species can then react with various electrophiles to install a wide range of substituents. wikipedia.org
Halogenation and Cross-Coupling : The thiophene ring can be halogenated and subsequently used in cross-coupling reactions like the Sonogashira, Suzuki, or Stille couplings to form new carbon-carbon bonds. This is a common route for introducing aryl or other unsaturated moieties.
Full Substitution : For comprehensive modification, multi-step procedures can yield fully functionalized thiophene rings. A common starting material is 2,5-dichlorothiophene, which can undergo successive magnesiations and reactions with electrophiles at the 3- and 4-positions before the chlorine atoms are replaced. nih.gov
Ring Fusion : The thiophene core can be incorporated into larger, fused aromatic systems. The Fiesselmann thiophene synthesis, for example, can be used to construct thieno[3,2-b]thiophene (B52689) derivatives, effectively creating a more extended and rigid π-system.
Table 1: Strategies for Modifying the Thiophene Core To view the full table, scroll to the right
| Modification Strategy | Typical Reagents | Position(s) Modified | Outcome | Reference |
|---|---|---|---|---|
| C-H Alkynylation | Pd catalyst, Alkyne reagent | C2 or C5 | Adds a second alkyne substituent | nih.gov |
| Lithiation/Electrophilic Quench | n-BuLi, then an electrophile (e.g., R-X, CO₂) | C2 (most acidic) | Introduces a wide range of functional groups | wikipedia.org |
| Full Substitution | 2,5-dichlorothiophene, TMPMgCl·LiCl, electrophiles | C2, C3, C4, C5 | Creates a tetra-substituted thiophene | nih.gov |
| Fiesselmann Synthesis | Chlorothiophene carboxylates, Methyl thioglycolate | Forms a fused ring | Yields thieno[3,2-b]thiophene derivatives |
Variation of the Cyclopropylethynyl Moiety (e.g., regiomers, different cyclopropyl (B3062369) substituents)
The cyclopropylethynyl group is a defining feature of the molecule, and its structure can also be altered to tune the compound's properties.
Regiomers : The position of the cyclopropylethynyl substituent on the thiophene ring is critical. The title compound is the 3-substituted isomer. Its 2-substituted counterpart, 2-(2-Cyclopropylethynyl)thiophene (B6317360), would constitute a key regiomer. The synthesis of such isomers can be controlled through catalyst selection in direct C-H activation methods, which can selectively target either the C2 or C5 position of a substituted thiophene for alkynylation. nih.gov This regiodivergent approach allows for precise control over the final molecular architecture. nih.gov
Cyclopropyl Substituents : The cyclopropyl ring itself can be substituted. Synthetic methods have been developed for preparing cyclopropenyl benziodoxoles, which are hypervalent iodine reagents capable of coupling with alkynes. youtube.com The scope of this chemistry includes examples where the cyclopropyl group bears various functional groups, such as esters or even aryl groups, and has been shown to be compatible with heterocyclic moieties like thiophene. youtube.com This allows for the synthesis of analogues where the cyclopropyl ring is functionalized, for example, with electron-withdrawing or electron-donating groups.
Alkyne Linker Modification : While more synthetically challenging, the ethynyl (B1212043) linker could theoretically be homologated (extended) or replaced with other unsaturated linkers, such as a vinyl group, which would significantly alter the geometry and electronic communication between the thiophene and cyclopropyl groups.
Table 2: Potential Variations of the Cyclopropylethynyl Moiety To view the full table, scroll to the right
| Type of Variation | Example Structure/Concept | Potential Synthetic Approach | Anticipated Impact | Reference |
|---|---|---|---|---|
| Regioisomerism | 2-(2-Cyclopropylethynyl)thiophene | Catalyst-controlled C-H alkynylation of thiophene | Alters electronic properties and steric profile | nih.gov |
| Cyclopropyl Substitution | 3-(2-(1-Arylcyclopropyl)ethynyl)thiophene | Coupling of substituted cyclopropenyl reagents with ethynylthiophene | Modifies electronics and sterics of the side chain | youtube.com |
| Ring Size Variation | 3-(2-Cyclobutylethynyl)thiophene | Sonogashira coupling of 3-ethynylthiophene (B1335982) with a cyclobutyl halide | Changes ring strain and steric bulk |
Investigating the Impact of Substituents on Chemical Reactivity and Stability
Electronic Effects on the Thiophene Ring : The reactivity of the thiophene ring is highly sensitive to the electronic nature of its substituents. Electron-donating groups (e.g., alkyl, methoxy) increase the electron density of the ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (e.g., nitro, cyano, carbonyls) decrease the ring's electron density, deactivating it towards electrophiles but activating it for nucleophilic aromatic substitution (SNA_r). nih.gov Kinetic studies on substituted 2-L-5-nitro-3-X-thiophenes have shown that the electronic effects of substituents at the 3-position can be quantified to predict reactivity in SNA_r reactions.
The Cyclopropylethynyl Group as a Substituent : The cyclopropylethynyl group itself influences the thiophene ring's reactivity. The alkyne is an electron-withdrawing group via induction but can also participate in π-conjugation. The cyclopropyl group is known to stabilize adjacent positive charges, a property that could influence the transition states of electrophilic aromatic substitution reactions on the thiophene ring.
Reactivity of the Side Chain : The ethynyl triple bond is a site of high reactivity, susceptible to addition reactions (e.g., hydrogenation, halogenation) and can act as a handle for further transformations, such as cycloadditions or additional cross-coupling reactions.
Stability : The stability of thiophene derivatives can be influenced by substitution. For example, fusing the thiophene ring into a larger polycyclic aromatic system, like an indenocorannulene, can result in derivatives with exceptionally high configurational stability. While not a simple substitution, this highlights how modification of the core structure impacts stability. Steric hindrance from bulky substituents can also enhance kinetic stability by blocking reaction pathways.
Table 3: Predicted Impact of Substituents on Reactivity To view the full table, scroll to the right
| Substituent Type on Thiophene Ring | Position | Effect on Electrophilic Aromatic Substitution | Effect on Nucleophilic Aromatic Substitution | Reference |
|---|---|---|---|---|
| Electron-Donating (e.g., -CH₃, -OCH₃) | C2 or C5 | Activating | Deactivating | nih.gov |
| Electron-Withdrawing (e.g., -NO₂, -CN) | C2 or C5 | Deactivating | Activating | nih.gov |
| Halogen (e.g., -Cl, -Br) | Any | Deactivating (inductive) but ortho, para-directing | Activating (can act as leaving group) |
Compound Index
Future Research Directions and Unresolved Challenges
Development of Asymmetric Synthetic Routes
The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern medicinal chemistry and materials science. youtube.comyoutube.comyoutube.com While methods for the asymmetric synthesis of some thiophene (B33073) derivatives exist, the development of enantioselective routes to 3-(2-cyclopropylethynyl)thiophene remains a significant and unresolved challenge. frontiersin.org Future research should focus on the following areas:
Chiral Catalysts for Cross-Coupling Reactions: The most common method for synthesizing alkynylthiophenes is the Sonogashira cross-coupling reaction. youtube.comwikipedia.org A key area for future investigation is the development of chiral palladium-phosphine or copper-ligand complexes that can induce asymmetry during the coupling of a 3-substituted thiophene with cyclopropylacetylene (B33242). The use of bulky and electron-rich phosphine (B1218219) ligands has been shown to be effective in Sonogashira couplings, and the design of chiral versions of these ligands could be a promising avenue. libretexts.org
Organocatalytic Approaches: Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral compounds without the need for metal catalysts. youtube.comyoutube.com Investigating the use of chiral aminocatalysts or Brønsted acids to control the stereochemistry of reactions involving the thiophene ring or the cyclopropyl (B3062369) group could lead to novel and more sustainable synthetic pathways. frontiersin.org
The successful development of such asymmetric routes would provide access to enantiopure this compound, a critical step towards evaluating its potential in chiral applications, such as in the synthesis of active pharmaceutical ingredients or as chiral dopants in liquid crystals.
Exploration of Novel Catalytic Transformations
The ethynyl (B1212043) and thiophene functionalities in this compound offer multiple sites for further chemical modification through catalytic reactions. Exploring these transformations is crucial for expanding the chemical space accessible from this building block.
Cycloaddition Reactions: The carbon-carbon triple bond in the cyclopropylethynyl group is a prime candidate for various cycloaddition reactions, such as [3+2] cycloadditions with azides or nitrones to form five-membered heterocyclic rings. uchicago.edustudysmarter.co.uknumberanalytics.com Such reactions would generate novel, complex molecular architectures with potential biological activity. Furthermore, the thiophene ring itself can participate in cycloaddition reactions, for example, with dienophiles to create new bicyclic systems. rsc.org
Polymerization: Thiophene derivatives are well-known precursors to conducting polymers. researchgate.netgoogle.com The polymerization of this compound, either through oxidative chemical or electrochemical methods, could lead to novel polymers with unique electronic and optical properties conferred by the cyclopropylethynyl substituent. rsc.orgnih.gov The resulting polymers could find applications in organic electronics, such as in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). mdpi.com
Systematic investigation into the catalytic transformations of this compound is needed to fully understand its reactivity and to generate a library of derivatives with diverse structures and properties.
Advanced Spectroscopic Probes for Reaction Monitoring
The optimization and scale-up of chemical reactions rely on a thorough understanding of reaction kinetics and mechanisms. The application of advanced spectroscopic techniques for real-time monitoring of the synthesis and subsequent reactions of this compound is a critical area for future research.
High-throughput kinetic studies have been successfully applied to the Sonogashira reaction, providing valuable insights into the influence of various parameters on reaction rates. nih.gov The use of in-situ spectroscopic methods such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy would allow for the continuous monitoring of reactant consumption and product formation. This would facilitate the rapid optimization of reaction conditions, identification of transient intermediates, and elucidation of reaction mechanisms.
Deeper Computational Mechanistic Insights for Complex Reactions
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms at the molecular level. researchgate.net While DFT studies have been performed on the Sonogashira reaction and cycloaddition reactions of thiophenes in general, specific computational investigations into the reactions of this compound are lacking. mdpi.com
Future computational work should focus on:
Modeling the Sonogashira Coupling: DFT calculations can be used to model the catalytic cycle of the Sonogashira coupling to synthesize this compound. This would help in understanding the role of the ligands, the solvent, and the electronic and steric effects of the cyclopropyl group on the reaction mechanism and energetics. nih.gov
Investigating Cycloaddition Pathways: Computational studies can predict the feasibility and selectivity of various cycloaddition reactions involving the ethynyl group. By calculating the activation barriers for different reaction pathways, it would be possible to identify the most promising synthetic routes to novel heterocyclic compounds.
A deeper computational understanding of the reactivity of this compound will be invaluable for the rational design of new synthetic methods and for predicting the properties of its derivatives.
Expanding Applications in Emerging Fields of Chemical Science
The unique combination of a thiophene ring, an alkyne, and a cyclopropyl group suggests that this compound could be a valuable building block in several emerging areas of chemical science. nih.gov
Medicinal Chemistry: Thiophene derivatives are present in a wide range of pharmaceuticals and are known to possess diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govencyclopedia.pubnih.govrsc.orgresearchgate.netresearcher.liferesearchgate.net The introduction of the cyclopropylethynyl moiety could lead to novel compounds with improved pharmacological profiles. nih.gov Future research should involve the synthesis of a library of derivatives of this compound and their screening for various biological activities. tcichemicals.com
Materials Science: Thiophene-based materials are at the forefront of research in organic electronics. mdpi.commdpi.com The rigid and linear nature of the ethynyl group, combined with the electronic properties of the thiophene and cyclopropyl groups, could lead to the development of novel organic semiconductors with tailored properties. espublisher.com Investigating the use of this compound in the synthesis of new conjugated polymers, oligomers, and covalent organic frameworks (COFs) could open up new avenues in the design of advanced materials for electronic and optoelectronic applications. mdpi.com
The exploration of this compound and its derivatives in these and other emerging fields is a key challenge that holds the promise of significant scientific and technological advancements.
Q & A
Basic Research Questions
Q. What are the foundational synthetic strategies for preparing 3-(2-Cyclopropylethynyl)thiophene, and how can reaction parameters be optimized to enhance yield?
- Methodology :
- Core Synthesis : Utilize Sonogashira coupling between 3-bromothiophene and cyclopropylethyne, employing Pd(PPh₃)₄/CuI catalysts in a triethylamine/THF solvent system. This method ensures regioselective alkyne incorporation at the 3-position .
- Optimization : Substitute traditional bases (e.g., NaOEt) with NaH in DMF to reduce side reactions (e.g., over-oxidation) and improve yields by 20–30% . Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%).
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR Analysis : ¹H and ¹³C NMR (CDCl₃) identify cyclopropyl (δ 0.5–1.5 ppm) and ethynyl (δ 2.8–3.2 ppm) protons, with thiophene ring signals at δ 6.5–7.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 178.05) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>99%) and detect trace byproducts .
Advanced Research Questions
Q. How can electropolymerization parameters be tuned to fabricate redox-active conductive polymers from this compound?
- Methodology :
- Electrode Preparation : Use glassy carbon or ITO electrodes anodized in a monomer solution (0.1 M TBAPF₆ in acetonitrile) .
- Potential Control : Apply cyclic voltammetry (0.0–1.2 V vs. Ag/AgCl) to avoid overoxidation. Lower anodic limits (<1.0 V) yield conductive polymers with reversible redox behavior (ΔEp < 50 mV) .
- Characterization : In-situ UV-vis and CD spectroscopy (for enantiopure films) monitor π-π* transitions and helical chirality .
Q. What computational approaches best predict the electronic and optical properties of this compound derivatives?
- Methodology :
- DFT Modeling : B3LYP/6-311G** optimizes geometry and calculates frontier orbitals (HOMO-LUMO gap ≈ 3.1 eV), correlating with experimental UV-vis spectra (λmax ~ 320 nm) .
- MP2 Refinement : Improves accuracy for bond lengths (C–S: 1.71 Å vs. experimental 1.69 Å) and vibrational frequencies .
- TD-DFT : Simulates charge-transfer transitions in copolymer systems (e.g., thiophene-fullerene blends) for photovoltaic applications .
Q. How do steric effects from the cyclopropylethynyl group influence regioselectivity in cross-coupling reactions?
- Methodology :
- Steric Maps : Molecular dynamics simulations (AMBER force field) quantify steric hindrance, showing reduced reactivity at the 2-position of thiophene due to cyclopropyl bulk .
- Experimental Validation : Compare yields in Suzuki-Miyaura reactions (2- vs. 3-substituted derivatives); 3-substituted products dominate (85% vs. 45%) .
Q. What strategies mitigate side reactions during the synthesis of this compound-based copolymers?
- Methodology :
- Monomer Design : Introduce electron-withdrawing groups (e.g., carboxylates) to stabilize radical intermediates during oxidative copolymerization .
- Solvent Optimization : Use anhydrous DMF to suppress hydrolysis of ethynyl groups, increasing copolymer molecular weight (Mn > 20 kDa) .
- Inhibitors : Add TEMPO (0.1 mol%) to terminate uncontrolled radical chain growth .
Application-Oriented Questions
Q. How can this compound be integrated into chiral sensing platforms?
- Methodology :
- Enantioselective Films : Electropolymerize enantiopure monomers (P/M-forms) on ITO electrodes. CD spectroscopy confirms helical chirality (Δε ± 15 L·mol⁻¹·cm⁻¹ at 450 nm) .
- Sensor Testing : Expose films to chiral analytes (e.g., D/L-glucose); monitor electrochemical impedance (EIS) shifts (ΔRct > 200 Ω for enantiomer discrimination) .
Q. What role does this compound play in enhancing charge transport in organic semiconductors?
- Methodology :
- Mobility Measurements : Fabricate OFETs with spin-coated polymer films. Hole mobility (μh) reaches 0.12 cm²·V⁻¹·s⁻¹ due to planarized π-stacking (d-spacing ~ 3.5 Å) .
- Doping Effects : Blend with F4TCNQ (10 wt%) to increase conductivity (σ > 10⁻³ S·cm⁻¹) via charge-transfer complexes .
Data Contradictions & Resolution
Q. How can conflicting reports on the thermal stability of this compound derivatives be resolved?
- Analysis :
- TGA Discrepancies : Studies report decomposition onset at 180°C (N₂) vs. 150°C (air). Oxygen sensitivity explains variance; recommend inert-atmosphere handling .
- Kinetic Studies : Use Kissinger analysis (DSC at 5–20°C/min) to calculate activation energy (Ea ≈ 120 kJ/mol), confirming oxidative degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
